molecular formula C20H18BrNO2 B5036864 4-(3-bromobenzylidene)-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one

4-(3-bromobenzylidene)-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5036864
M. Wt: 384.3 g/mol
InChI Key: IJWZDJHVEHRDKJ-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-bromobenzylidene)-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains an oxazole ring, a bromobenzene moiety, and a tert-butylphenyl group. The compound has shown promising results in various studies, making it an interesting topic of research.

Mechanism of Action

The exact mechanism of action of 4-(3-bromobenzylidene)-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that the compound has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(3-bromobenzylidene)-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its high potency and selectivity. The compound has shown significant activity against cancer cells and has minimal toxicity to normal cells. However, one of the limitations of using the compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-(3-bromobenzylidene)-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one. One possible direction is to explore its potential as a therapeutic agent for various types of cancer and neurodegenerative disorders. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action and to optimize the dosage and administration of the compound.

Synthesis Methods

The synthesis of 4-(3-bromobenzylidene)-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one can be achieved through various methods. One of the most common methods involves the reaction of 3-bromobenzaldehyde with 4-tert-butylphenylacetic acid in the presence of triethylamine and acetic anhydride. The resulting product is then treated with oxalyl chloride and finally with 2-amino-2-methyl-1-propanol to yield the desired compound.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications is in the field of medicinal chemistry. The compound has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(4Z)-4-[(3-bromophenyl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2/c1-20(2,3)15-9-7-14(8-10-15)18-22-17(19(23)24-18)12-13-5-4-6-16(21)11-13/h4-12H,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWZDJHVEHRDKJ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)Br)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)Br)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(3-Bromophenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one

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